Sodium tauroursodeoxycholate
描述
Synthesis Analysis
The synthesis of TUDC involves the reaction of ursodeoxycholic acid with taurine in the presence of an aqueous solution of NaOH, enhancing yield through improved reaction conditions and simplification of the purification method (Zhu Chao, 2002). Another method includes condensation of ursodeoxycholic acid with 2,2'-dithiobisbenzothiazole, followed by reaction with taurine, achieving an overall yield of about 76% (Deng Yong, 2009).
Molecular Structure Analysis
Sodium taurodeoxycholate, a related bile salt, demonstrates a trigonal crystal structure, illustrating the ion-ion and ion-dipole interactions critical for micellar formation. Its structure, characterized by helices packed in a cog-wheel arrangement, provides insight into the structural basis of bile salt micelles (A. R. Campanelli et al., 1987).
Chemical Reactions and Properties
TUDC's chemical properties, such as its ability to form micelles and its interaction with cholesterol, are pivotal in understanding its role in biological systems. The hydrophobic self-association and micellization behavior of TUDC, driven mainly by hydrophobic interactions, are crucial for its function in bile (N. Funasaki et al., 2000).
Physical Properties Analysis
The physical properties of bile salts like TUDC, including critical micelle concentrations and micellar structures, are influenced by their hydrophobic molecular surface areas. These properties are essential for understanding the role of bile salts in solubilizing lipids in the gastrointestinal tract (Keisuke Matsuoka et al., 2006).
Chemical Properties Analysis
TUDC exhibits unique chemical behaviors in bile, such as reducing membrane disruption caused by more hydrophobic bile salts. Its interaction with membranes and other bile salts, influencing the adsorption and solubilization properties, highlights its protective role against bile salt toxicity (D. Heuman et al., 1996).
科学研究应用
Sodium tauroursodeoxycholate ameliorates liver dysfunction in bile duct-ligated rats, suggesting its potential in treating clinical cholestatic disorders (Ishizaki et al., 1997).
It plays a role in hepatic uptake, which is predominantly Na+-dependent at physiological conditions, indicating its importance in liver metabolism (Takikawa et al., 1995).
The compound can prevent taurolithocholate-induced cholestasis and liver cell toxicity, suggesting a therapeutic application in liver diseases (Schölmerich et al., 1990).
Sodium tauroursodeoxycholate shows protective effects against ischemia/reperfusion injury in pig liver transplantation, indicating potential benefits in transplant medicine (Hertl et al., 1999).
It stimulates bile acid secretion in rat liver through the activation of mitogen-activated protein kinases, highlighting a specific biochemical pathway of interest (Schliess et al., 1997).
Tauroursodeoxycholate is better absorbed than ursodeoxycholate in patients with primary biliary cirrhosis, suggesting its superior therapeutic profile for this condition (Invernizzi et al., 1999).
Its neuroprotective potential has been explored in the treatment of amyotrophic lateral sclerosis, indicating its possible application in neurological disorders (Elia et al., 2015).
Sodium tauroursodeoxycholate could mitigate chronic high salt-induced renal injury and inflammation, showing its potential in renal health (De Miguel et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-JUWYWQLMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tauroursodeoxycholate | |
CAS RN |
6009-98-9, 35807-85-3 | |
Record name | Sodium taurochenodeoxycholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tauroursodeoxycholate sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035807853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35807-85-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAURURSODIOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4JLR867N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。